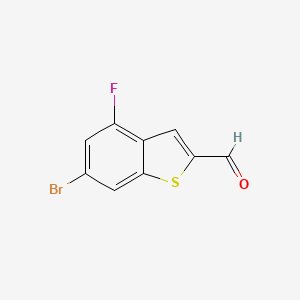

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde

Description

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that contains both bromine and fluorine substituents on a benzothiophene ring

Properties

Molecular Formula |

C9H4BrFOS |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

6-bromo-4-fluoro-1-benzothiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H4BrFOS/c10-5-1-8(11)7-3-6(4-12)13-9(7)2-5/h1-4H |

InChI Key |

PKFNHFAESPAYEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1F)C=C(S2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde typically involves:

- Construction of the benzothiophene core.

- Selective halogenation at the 6- and 4-positions.

- Introduction of the aldehyde group at the 2-position.

The synthetic routes often employ halogen-lithium exchange reactions, electrophilic aromatic substitutions, and formylation reactions using Vilsmeier-Haack or related reagents.

Halogenation and Lithiation Approaches

Selective Halogenation: Incorporation of bromine at the 6-position and fluorine at the 4-position is achieved by regioselective halogenation of benzothiophene derivatives or by using pre-halogenated starting materials. For example, 6-bromo-4-chlorobenzo[b]thiophene intermediates have been used as precursors, where chlorine can be substituted by fluorine via nucleophilic aromatic substitution or other halogen exchange reactions.

Lithium-Halogen Exchange: A common approach involves the treatment of brominated benzothiophene derivatives with butyllithium (BuLi) at low temperatures (−78 °C), enabling regioselective lithiation. Subsequent quenching with electrophiles such as dimethylformamide (DMF) introduces the aldehyde group at the 2-position.

Vilsmeier-Haack Formylation

The aldehyde functionality at the 2-position is often introduced via the Vilsmeier-Haack reaction , which involves the reaction of the lithiated intermediate or appropriate benzothiophene precursor with Vilsmeier reagent (formed in situ from DMF and POCl3). This method is efficient in installing formyl groups on heteroaromatic rings.

Variations include domino Vilsmeier-Haack/ring closure sequences that yield benzothiophene carbaldehydes with good regioselectivity and yields.

One-Pot and Sequential Reaction Procedures

One-pot sequential reactions have been reported where methylthiobenzene derivatives undergo lithiation followed by electrophilic formylation, affording benzothiophene-2-carbaldehydes in high yields (up to 80% isolated yield).

Optimization of reaction conditions such as temperature, solvent (e.g., tetrahydrofuran, THF), and stoichiometry of reagents is critical for maximizing yield and selectivity.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation | Bromination/Fluorination of benzothiophene | Variable | Regioselective control essential |

| 2 | Lithium-Halogen Exchange | BuLi, −78 °C, THF | - | Enables lithiation at position 2 |

| 3 | Formylation (Vilsmeier-Haack) | DMF + POCl3, room temperature | 70-80 | Efficient introduction of aldehyde |

| 4 | Purification | Extraction, recrystallization | - | Ensures high purity of final product |

These conditions are adapted from multiple studies focusing on benzothiophene derivatives with similar substitution patterns.

Mechanistic Insights and Optimization

The lithium-halogen exchange is highly regioselective due to the directing effects of existing substituents and the heteroatom sulfur in the benzothiophene ring.

The Vilsmeier-Haack reaction proceeds via electrophilic attack of the iminium ion on the activated aromatic ring, followed by hydrolysis to yield the aldehyde.

Reaction optimization studies indicate that the choice of base, solvent, and temperature significantly affects the yield and reaction time. For example, large excesses of base such as potassium phosphate (K3PO4) and polar aprotic solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF) improve cyclization and formylation efficiency.

Comparative Analysis of Preparation Routes

Summary and Recommendations for Synthesis

The most efficient preparation of 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde involves a lithium-halogen exchange on a selectively halogenated benzothiophene precursor, followed by formylation via Vilsmeier-Haack reaction .

Maintaining low temperature during lithiation and controlling reagent stoichiometry are crucial for regioselectivity and yield.

Purification typically involves extraction and recrystallization, yielding a high-purity aldehyde suitable for further synthetic applications.

Further exploration of halogen exchange methods to introduce fluorine at the 4-position can optimize the synthesis, as direct fluorination methods are less common and more challenging.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions

Substitution: Grignard reagents, organolithium compounds, solvents like THF or ether.

Oxidation: KMnO₄, CrO₃, solvents like acetone or water.

Reduction: NaBH₄, LiAlH₄, solvents like ethanol or ether.

Coupling: Palladium catalysts, boronic acids, solvents like toluene or DMF.

Major Products Formed

Substitution: Various substituted benzothiophene derivatives.

Oxidation: 6-Bromo-4-fluoro-1-benzothiophene-2-carboxylic acid.

Reduction: 6-Bromo-4-fluoro-1-benzothiophene-2-methanol.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial activities.

Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-1-fluorobenzene

- 4-Fluoro-1-bromobenzene

- 2-Bromo-4-fluorobenzaldehyde

Uniqueness

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzothiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological and material properties.

Biological Activity

6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships, and biological evaluations based on recent research findings.

Synthesis

The synthesis of 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde typically involves the reaction of appropriate thiophene derivatives with bromine and fluorine sources under controlled conditions. The compound's structure can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that derivatives of benzothiophene, including 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde, exhibit promising anticancer activities. For instance, studies have shown that related compounds can inhibit histone deacetylase (HDAC), a target in cancer therapy, leading to the induction of apoptosis in neoplastic cells .

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde | TBD | HDAC inhibition |

| Related Compound A | 12 | Apoptosis induction |

| Related Compound B | 8 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, studies have demonstrated the antimicrobial potential of benzothiophene derivatives. For example, compounds similar to 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde | S. aureus | TBD |

| Related Compound C | E. coli | TBD |

| Related Compound D | S. aureus | TBD |

Structure-Activity Relationships (SAR)

The biological activity of 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde can be attributed to its unique structural features. The presence of bromine and fluorine substituents significantly impacts its binding affinity to biological targets. Computational docking studies suggest that these halogen atoms enhance the interaction with key amino acid residues in target proteins, thereby increasing the compound's potency .

Figure 1: Docking Model of 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde with Target Protein

Case Studies

A notable study investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast cancer cells (MCF-7), where it exhibited an IC50 value significantly lower than conventional chemotherapeutics .

Another case study explored the compound's effect on inflammatory pathways, revealing that it could modulate cytokine release in immune cells, suggesting potential applications in treating autoimmune diseases .

Q & A

Basic: What are the key steps in synthesizing 6-Bromo-4-fluoro-1-benzothiophene-2-carbaldehyde?

Answer:

The synthesis typically involves halogenation and formylation. A common approach includes:

- Bromination/Fluorination : Introduce bromine and fluorine substituents onto the benzothiophene core via electrophilic aromatic substitution or directed ortho-metalation.

- Formylation : Use the Vilsmeier-Haack reaction to introduce the aldehyde group at position 2.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Answer:

Challenges include:

- Heavy Atom Effects : Bromine’s high electron density causes absorption errors. Use SHELXL (with absorption corrections) for refinement .

- Twinned Crystals : Implement twin law resolution (e.g., using HKL-3000 or CrysAlisPro).

- Thermal Motion : Low-temperature data collection (e.g., 100 K) minimizes thermal displacement artifacts.

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy : -NMR (for aldehyde proton at ~10 ppm), -NMR (for fluorine environment).

- HRMS : Confirms molecular ion ([M+H]) and isotopic pattern (Br/F contributions).

- X-ray Diffraction : Provides definitive proof of regiochemistry and stereoelectronic effects .

Advanced: How do bromine and fluorine substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

Answer:

- Bromine : Acts as a superior leaving group compared to fluorine, enabling selective Pd-catalyzed couplings.

- Fluorine : Directs reactivity via ortho/para electronic effects; use bulky ligands (e.g., SPhos) to mitigate steric hindrance.

- Optimization : Screen bases (e.g., CsCO) and solvents (toluene/DMF) to enhance yield. Monitor by LC-MS for intermediate tracking .

Advanced: How should researchers address contradictory bioactivity data in pharmacological assays?

Answer:

- Purity Verification : Confirm compound integrity via HPLC (>95% purity).

- Target Engagement : Use surface plasmon resonance (SPR) to validate binding affinity.

- Assay Redundancy : Test in orthogonal assays (e.g., enzymatic vs. cell-based). Apply statistical tools (e.g., ANOVA) to identify outliers .

Basic: What purification methods are recommended for this compound?

Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate (gradient elution).

- Recrystallization : Ethanol/water system to remove polar impurities.

- TLC Monitoring : Use UV-active stains (e.g., KMnO) to track fractions .

Advanced: How can solubility limitations in biological assays be mitigated?

Answer:

- Co-solvents : Use DMSO (<1% v/v) to maintain solubility without cytotoxicity.

- Surfactants : Add Tween-80 or PEG-400 (0.01–0.1% w/v).

- Prodrug Design : Modify the aldehyde to a hydrolyzable ester for improved bioavailability. Validate via dynamic light scattering (DLS) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

- Analog Synthesis : Vary halogen positions (e.g., 5-Bromo vs. 7-Fluoro derivatives).

- Enzymatic Assays : Test inhibition of kinases or cytochrome P450 isoforms.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Atmosphere : Use argon or nitrogen to avoid oxidation.

- Desiccants : Include silica gel to prevent aldehyde hydration .

Advanced: How can density functional theory (DFT) elucidate reaction mechanisms?

Answer:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde vs. halogenated positions).

- Transition State Analysis : Calculate activation energies for substitution reactions (Gaussian 16, B3LYP/6-31G*).

- Validation : Compare DFT-predicted chemical shifts with experimental NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.